

Spectroscopic Profile of 5-Bromooxazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromooxazole

Cat. No.: B1343016

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the heterocyclic compound **5-Bromooxazole**. Due to the limited availability of experimentally derived spectra in public databases, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside an analysis of expected Mass Spectrometry (MS) fragmentation patterns. This information is intended to serve as a valuable resource for the identification, characterization, and utilization of **5-Bromooxazole** in research and development.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectral data for **5-Bromooxazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H NMR Spectral Data (500 MHz, CDCl_3)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---------------------------------|--------------|------------|
| 7.85 | s | H-2 |
| 7.15 | s | H-4 |

Predicted ^{13}C NMR Spectral Data (125 MHz, CDCl_3)

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|------------|
| 151.0 | C-2 |
| 125.0 | C-4 |
| 118.0 | C-5 |

Infrared (IR) Spectroscopy

Predicted IR Spectral Data

| Wavenumber (cm^{-1}) | Intensity | Assignment |
|---------------------------------|---------------|---------------------------|
| ~3120 | Medium | C-H stretching (aromatic) |
| ~1600 | Medium | C=N stretching |
| ~1550 | Medium | C=C stretching |
| ~1320 | Strong | C-N stretching |
| ~1100 | Strong | C-O-C stretching |
| ~880 | Strong | C-H out-of-plane bending |
| ~650 | Medium-Strong | C-Br stretching |

Mass Spectrometry (MS)

Expected Mass Spectrometry Data

The mass spectrum of **5-Bromooxazole** is expected to show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units ($[\text{M}]^+$ and $[\text{M}+2]^+$), corresponding to the ^{79}Br and ^{81}Br isotopes.

| m/z | Relative Intensity | Assignment |
|---------|--------------------|---------------------------------------|
| 147/149 | High | [M] ⁺ / [M+2] ⁺ |
| 119/121 | Medium | [M-CO] ⁺ |
| 92/94 | Medium | [M-HCN-CO] ⁺ |
| 68 | Medium | [M-Br] ⁺ |

Experimental Protocols

The following are general protocols for the acquisition of spectral data for **5-Bromooxazole**. These may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

- Dissolve approximately 5-10 mg of **5-Bromooxazole** in 0.6 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16
- Spectral Width: -2 to 12 ppm
- Relaxation Delay: 2 s
- Temperature: 298 K

^{13}C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse experiment.
- Number of Scans: 1024
- Spectral Width: 0 to 200 ppm
- Relaxation Delay: 5 s
- Temperature: 298 K

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal attenuated total reflectance (ATR) accessory.

Sample Preparation:

- Place a small amount of neat **5-Bromooxazole** directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectral Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 32
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction:

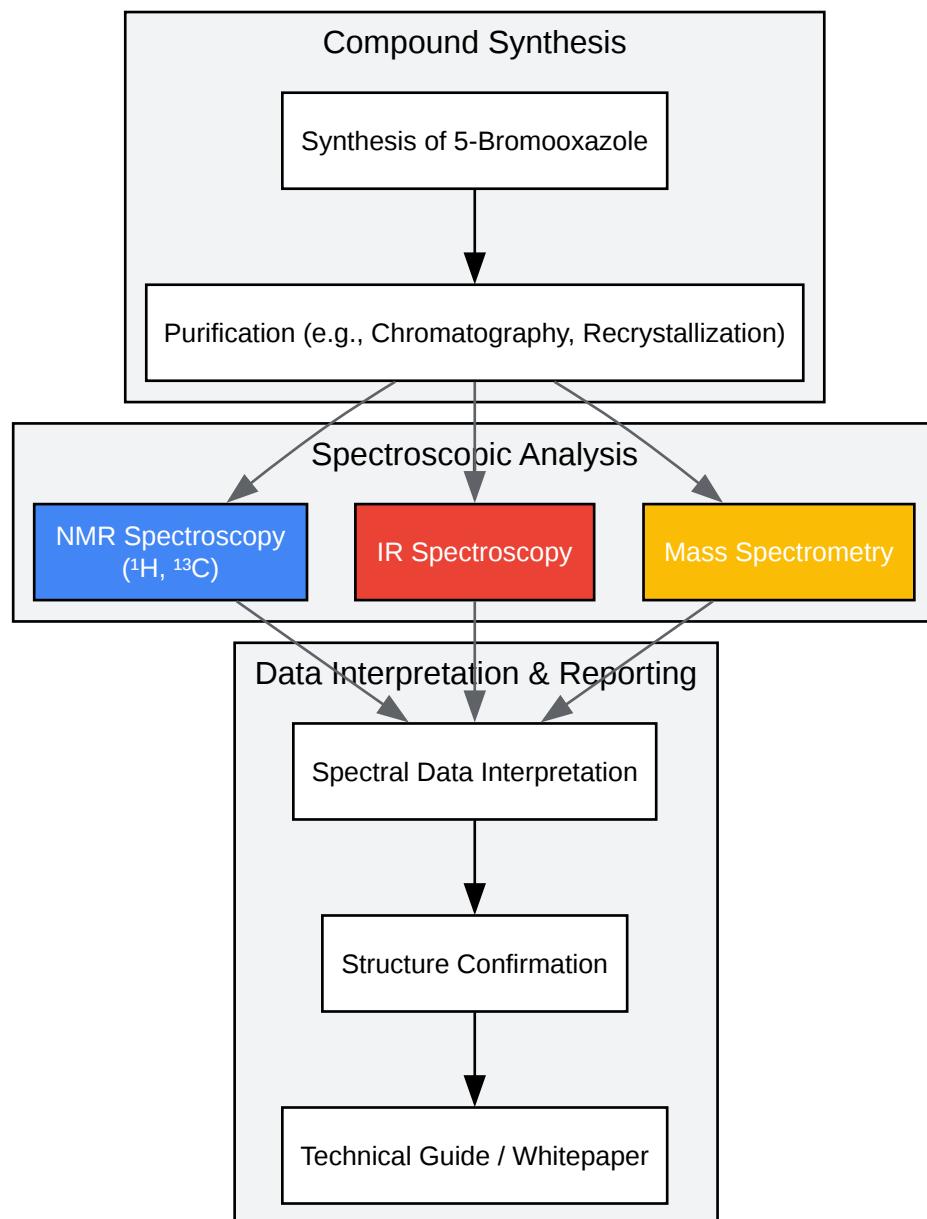
- Dissolve a small amount of **5-Bromooxazole** in a volatile solvent (e.g., methanol or dichloromethane).
- Introduce the sample into the ion source via a direct insertion probe or gas chromatography inlet.

Data Acquisition:

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Mass Range: m/z 40 - 200
- Scan Rate: 1 scan/s
- Source Temperature: 200 °C

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like **5-Bromooxazole**.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromooxazole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1343016#5-bromooxazole-spectral-data-nmr-ir-ms\]](https://www.benchchem.com/product/b1343016#5-bromooxazole-spectral-data-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com